

# Aminocarb as a Molluscicide in Crop Protection: Application Notes and Protocols

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## Compound of Interest

Compound Name: Aminocarb

Cat. No.: B1665979

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## Introduction

**Aminocarb**, a carbamate insecticide, has demonstrated molluscicidal properties, presenting a potential tool for integrated pest management strategies in crop protection.<sup>[1][2]</sup> As a non-systemic insecticide, it is primarily used to control a range of biting and sucking insects, but its activity extends to terrestrial molluscs such as slugs and snails that can cause significant economic damage to various agricultural and horticultural crops.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the evaluation and use of **aminocarb** as a molluscicide, intended for research and development purposes.

The primary mode of action for **aminocarb**, like other carbamate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.<sup>[3][4]</sup> This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest.<sup>[3]</sup>

## Data Presentation

### Table 1: Physicochemical Properties of Aminocarb

Property	Value	Reference
Chemical Name	4-dimethylamino-3-methylphenyl methylcarbamate	[1]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	208.26 g/mol	[5]
Appearance	White crystalline solid	[5]
Melting Point	93-94°C	
Water Solubility	915 mg/L at 20°C	[5]
Stability	Unstable in alkaline media	

## Table 2: Molluscicidal Efficacy of Selected Carbamates (for reference)

No specific LC50 data for **aminocarb** against key terrestrial agricultural mollusc pests were identified in the reviewed literature. The following data for other carbamates are provided for comparative purposes.

Carbamate	Target Mollusc Species	LC50 (ppm)	Exposure Time	Application Method	Reference
Methomyl	Moncha obstructa	3154	72 hours	Baits of bran with methylene blue	[6]
Methomyl	Monacha cartusiana	-	-	Poisonous baits	[7]

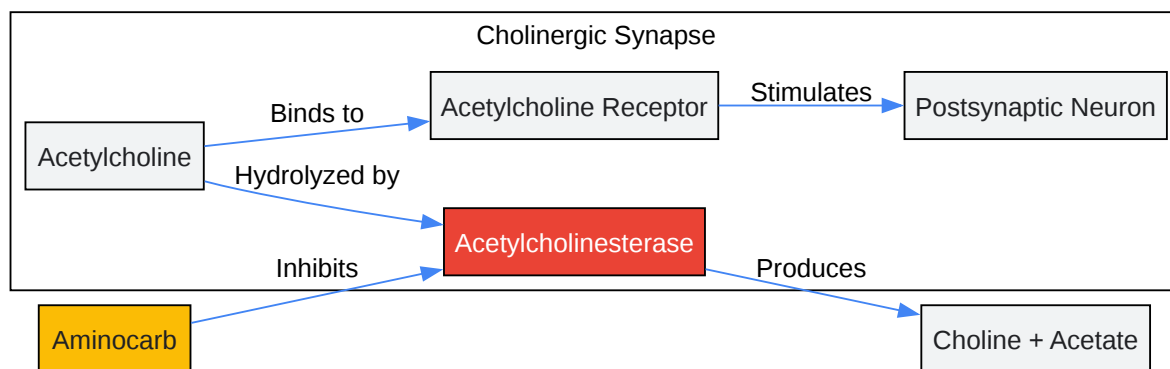
## Table 3: Application Rates of Aminocarb for Insect Control (for reference)

Specific application rates for mollusc control are not well-documented. These insect control rates can serve as a starting point for efficacy trials.

Crop	Target Pest	Application Rate	Reference
Fruits and Vegetables	Lepidopterous larvae	0.075 - 1.0% solutions	[1]
Forestry (Spruce Budworm)	Spruce budworm	1-3 oz active ingredient per acre (ultra-low volume spray)	[5]

## Signaling Pathway

The primary mechanism of action of **aminocarb** is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system of both insects and molluscs.



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Figure 1: **Aminocarb**'s inhibition of acetylcholinesterase.

## Experimental Protocols

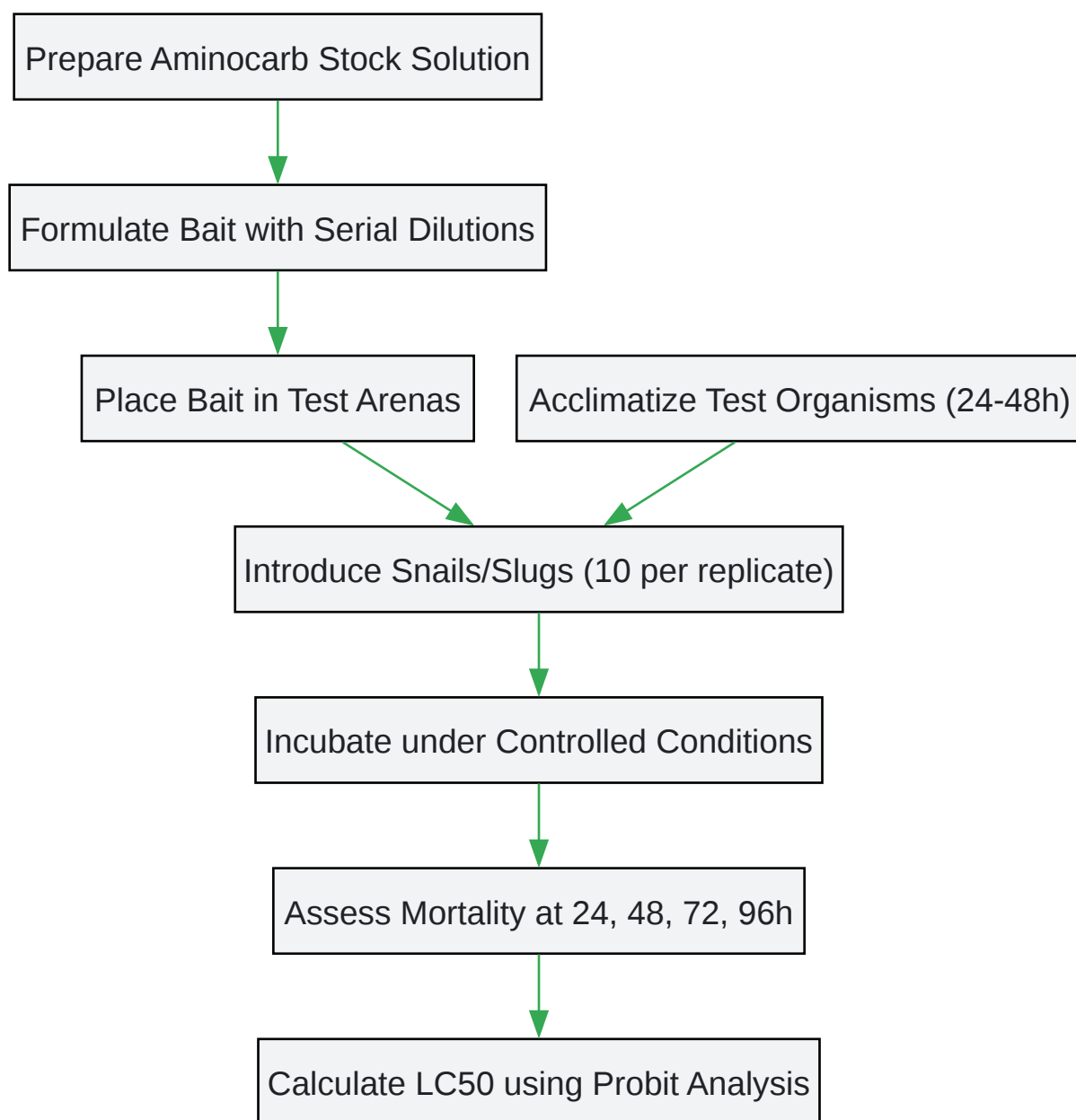
### Protocol 1: Laboratory Bioassay for Determining LC50 of Aminocarb against Terrestrial Gastropods

This protocol is designed to determine the median lethal concentration (LC50) of **aminocarb** against common agricultural snail pests such as *Cornu aspersum* or the slug *Deroceras reticulatum*.

#### 1. Materials:

- Technical grade **aminocarb**
- Acetone (for stock solution)
- Distilled water
- Bait carrier (e.g., wheat bran, cornmeal)
- Attractant (e.g., 2% sucrose solution)
- Petri dishes or plastic containers with lids (ventilated)
- Filter paper
- Adult snails or slugs of uniform size and age
- Pipettes and glassware
- Environmental chamber or incubator

#### 2. Experimental Workflow:



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Figure 2: Workflow for laboratory LC50 determination.

### 3. Procedure:

- Stock Solution Preparation: Prepare a stock solution of **aminocarb** in acetone.
- Bait Formulation:
  - Mix the bait carrier with the attractant to form a consistent dough.

- Prepare a series of **aminocarb** concentrations by diluting the stock solution.
- Incorporate the different **aminocarb** dilutions into the bait mixture to create a range of bait concentrations (e.g., 10, 50, 100, 500, 1000 ppm). A control bait with no **aminocarb** should also be prepared.
- Form small, uniform pellets from each bait concentration.
- Acclimatization: Acclimatize the snails or slugs for 24-48 hours in the laboratory under controlled conditions (e.g., 20-22°C, high humidity) with access to a non-treated food source.
- Exposure:
  - Line the bottom of each test container with moist filter paper.
  - Place a single bait pellet of a specific concentration in the center of each container.
  - Introduce 10 adult snails or slugs into each container. Use at least 4 replicates per concentration, including the control.
- Incubation: Maintain the containers in an environmental chamber at 20-22°C with a 12:12 hour light:dark cycle.
- Mortality Assessment: Record the number of dead individuals in each container at 24, 48, 72, and 96 hours. Snails are considered dead if they do not respond to a gentle touch with a probe.
- Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals for each time point.

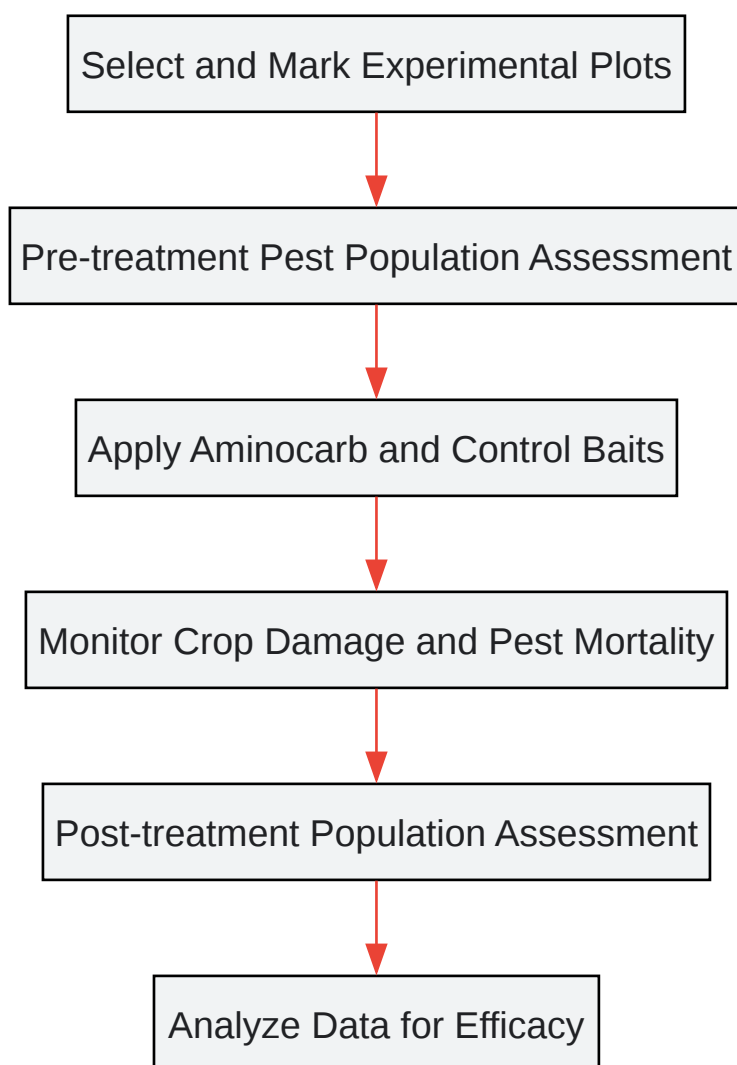
## Protocol 2: Field Trial for Efficacy Evaluation of Aminocarb Baits

This protocol outlines a small-scale field trial to assess the efficacy of **aminocarb** baits in a crop setting.

### 1. Materials:

- **Aminocarb** bait pellets (formulated as per Protocol 1 at a predetermined effective concentration)
- Control bait pellets (without **aminocarb**)
- Plot markers
- Data collection sheets
- Weather monitoring equipment (optional)

## 2. Experimental Workflow:



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Figure 3: Workflow for a field efficacy trial.

### 3. Procedure:

- **Site Selection:** Choose a field with a known history of slug or snail infestation and a susceptible crop (e.g., lettuce, cabbage).
- **Plot Design:** Establish multiple small plots (e.g., 2m x 2m) with buffer zones between them to prevent interference. A randomized complete block design is recommended.
- **Pre-treatment Assessment:** Before applying the baits, assess the baseline pest population in each plot. This can be done by counting the number of live snails/slugs in a defined area or by using shelter traps. Also, rate the initial crop damage on a standardized scale.
- **Bait Application:** Evenly distribute the **aminocarb** bait pellets in the treated plots at a predetermined application rate (e.g., kg/ha ). Apply the control baits to the control plots in the same manner.
- **Post-treatment Assessment:**
  - At regular intervals (e.g., 3, 7, and 14 days after treatment), count the number of dead and live snails/slugs in each plot.
  - Re-evaluate crop damage using the same scale as the pre-treatment assessment.
- **Data Analysis:** Compare the reduction in pest population and crop damage between the **aminocarb**-treated and control plots using appropriate statistical methods (e.g., ANOVA).

## Protocol 3: Residue Analysis of Aminocarb in Vegetable Samples

This protocol describes a general method for the determination of **aminocarb** residues in leafy vegetables using High-Performance Liquid Chromatography (HPLC).

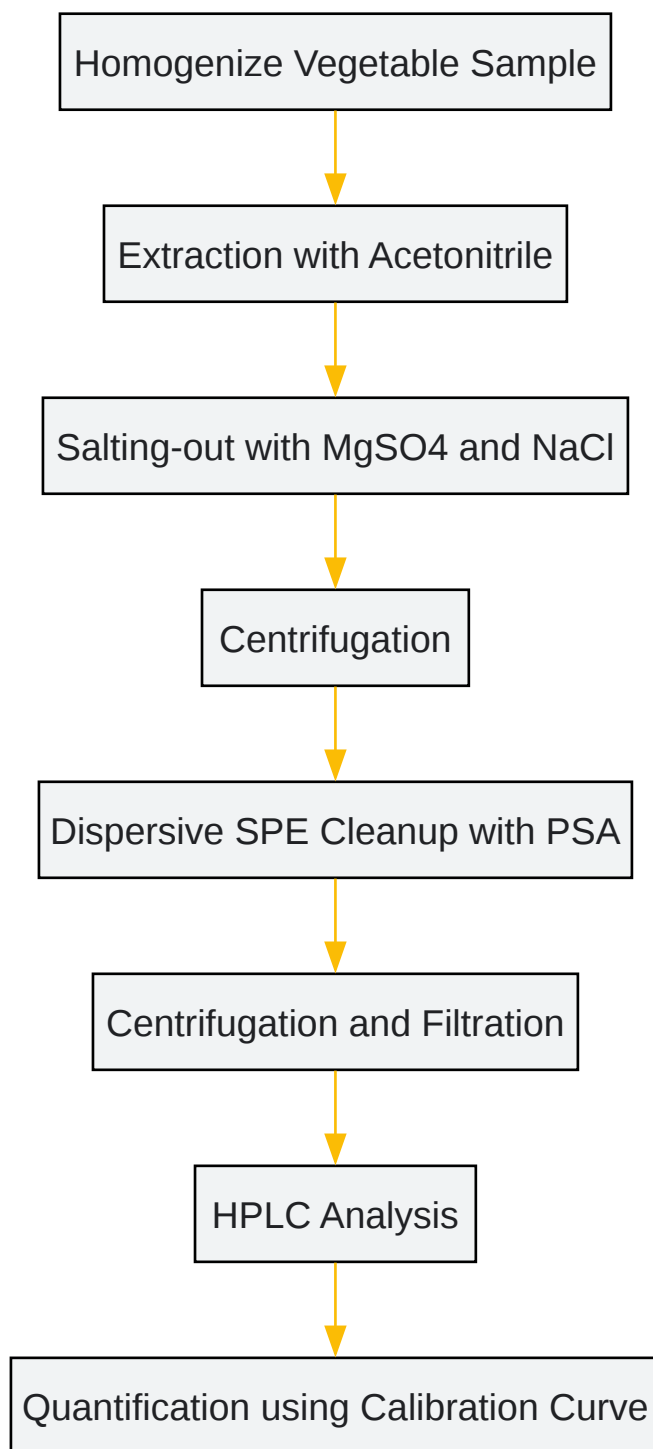
### 1. Materials:

- Vegetable samples (e.g., lettuce, spinach)



- **Aminocarb** analytical standard
- Acetonitrile (HPLC grade)
- Sodium chloride
- Anhydrous magnesium sulfate
- Primary secondary amine (PSA) sorbent
- HPLC system with a C18 column and a UV or fluorescence detector
- Centrifuge
- Syringe filters (0.22  $\mu\text{m}$ )

## 2. Experimental Workflow:



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Figure 4: Workflow for **aminocarb** residue analysis.

### 3. Procedure:

- Sample Preparation: Homogenize a representative sample of the vegetable.
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
  - Transfer an aliquot of the supernatant (e.g., 1 mL) to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.
  - Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
- Final Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- HPLC Analysis:
  - Inject the sample into the HPLC system.
  - Use a suitable mobile phase gradient (e.g., acetonitrile and water) on a C18 column.
  - Detect **aminocarb** using a UV detector (e.g., at 246 nm) or a fluorescence detector after post-column derivatization for higher sensitivity.
- Quantification: Prepare a calibration curve using **aminocarb** analytical standards and quantify the residue in the sample.

## Safety and Environmental Considerations

**Aminocarb** is classified as highly toxic to mammals.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when

handling the compound. All experiments should be conducted in a well-ventilated area.

As a carbamate insecticide, **aminocarb** can be toxic to non-target organisms, including beneficial insects and aquatic life. Care should be taken to avoid contamination of water bodies during field trials. The environmental fate of **aminocarb** should be considered; it is known to degrade in soil and water, with half-lives that can vary depending on environmental conditions. [8] Toxicity to non-target soil organisms like earthworms should also be evaluated as part of a comprehensive risk assessment.

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